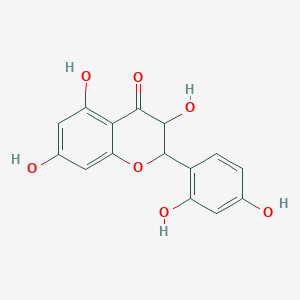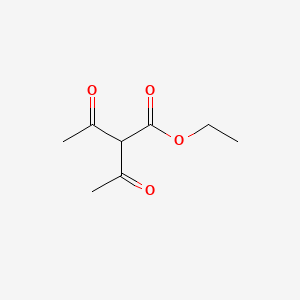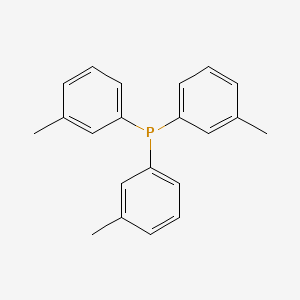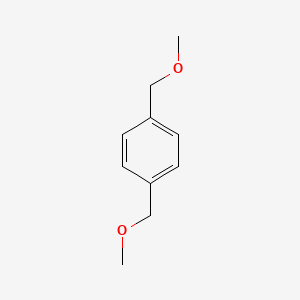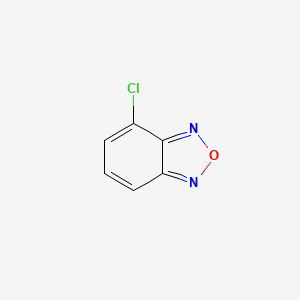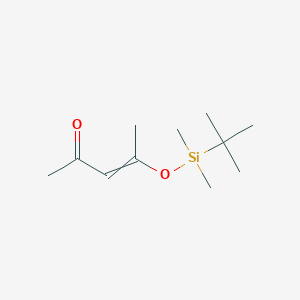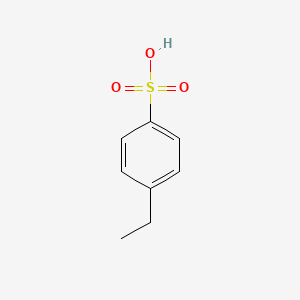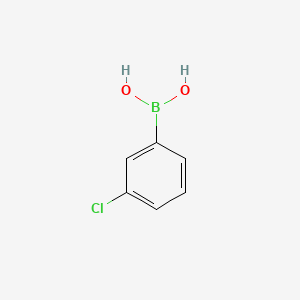
3-氯苯硼酸
描述
3-Chlorophenylboronic acid is a chemical compound with the molecular formula C6H6BClO2 . It is a white to light yellow-green crystalline powder .
Synthesis Analysis
3-Chlorophenylboronic acid is used as a reactant in various reactions. It is involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Molecular Structure Analysis
The molecular structure of 3-Chlorophenylboronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which has a chlorine atom attached to it .Chemical Reactions Analysis
3-Chlorophenylboronic acid is a reactant involved in various reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
3-Chlorophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 311.4±44.0 °C at 760 mmHg, and a flash point of 142.1±28.4 °C . It is slightly soluble in water and soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol .科学研究应用
Conjugate Addition Reactions
3-Chlorophenylboronic acid is used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . This reaction is significant in the synthesis of various organic compounds.
Suzuki-Miyaura Reactions
It is involved in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used frequently in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls.
Cross-Coupling Reactions
3-Chlorophenylboronic acid is used in cross-coupling reactions with diazoesters . These reactions are important for the formation of carbon-carbon bonds in organic synthesis.
Reactions with Potassium Cyanate
It is also used in cross-coupling reactions with potassium cyanate . This reaction can be used to synthesize various organic compounds.
Synthesis of Biarylketones
3-Chlorophenylboronic acid is used in the synthesis of biarylketones . Biarylketones are a class of organic compounds that have a wide range of applications in medicinal chemistry.
Synthesis of Phthalides
It is used in the synthesis of phthalides . Phthalides are a class of chemical compounds that are often used in the synthesis of pharmaceuticals and bioactive compounds.
Synthesis of PDE4 Inhibitors
3-Chlorophenylboronic acid is used in the synthesis of inhibitors, including PDE4 inhibitors . PDE4 inhibitors are a class of drugs used to treat conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.
Epigenetic Research
In the field of epigenetics, 3-Chlorophenylboronic acid has been used in the detection of the DNA base 5-hydroxymethylcytosine (5hmC) . This is important for understanding the role of 5hmC in development and diseases, and for screening 5hmC-rich genes as indicators of epigenetic states.
作用机制
Target of Action
3-Chlorophenylboronic acid is primarily used as a reactant in various organic synthesis reactions . It is involved in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction, in which 3-Chlorophenylboronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to synthesize various biologically active molecules and pharmaceuticals .
Pharmacokinetics
It is known that the compound is used in the synthesis of prolyl hydroxylase inhibitors , which suggests that it may be metabolized into these inhibitors in the body.
Result of Action
The primary result of the action of 3-Chlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .
Action Environment
The action of 3-Chlorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
安全和危害
3-Chlorophenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the use of 3-Chlorophenylboronic acid in various reactions . These papers provide valuable insights into the synthesis, chemical reactions, and mechanism of action of 3-Chlorophenylboronic acid.
属性
IUPAC Name |
(3-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAGACSNFSZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370214 | |
| Record name | 3-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenylboronic acid | |
CAS RN |
63503-60-6 | |
| Record name | 3-Chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-Chlorophenylboronic acid demonstrates versatility as a catalyst in organic synthesis. The research highlights its role in:
- Biarylamination of quinones: It facilitates the one-pot synthesis of N-arylamine-functionalized p-iminoquinone derivatives from quinones and arylamines, using silver acetate (AgOAc) as a catalyst and (NH4)2S2O8 as the oxidant [, ]. The presence or absence of 3-chlorophenylboronic acid determines the final product structure.
- Indole functionalization of quinones: It enables the one-pot, three-component difunctionalization of quinones with indoles and arylamines, leading to indole-functionalized p-iminoquinone derivatives [].
- Aza-Friedel-Crafts reaction of indoles: It promotes the one-pot, three-component synthesis of 3-aminoalkylated indoles [, ].
A: While not directly involved as a reactant, 3-chlorophenylboronic acid serves as a model arylboronic acid in studies investigating the mechanism of palladium-catalyzed C-P cross-coupling reactions with >P(O)H reagents []. Computational studies suggest that the reaction proceeds through a unique pathway where 3-chlorophenylboronic acid, after transmetalation with the palladium catalyst, undergoes reductive elimination with the tautomeric form (>P–OH) of the >P(O)H reagent. This forms the C-P bond and generates triphenylphosphine oxide as a byproduct.
A: Yes, one of the articles describes the use of 3-chlorophenylboronic acid in the synthesis of Vadadustat, a drug candidate for the treatment of anemia []. Specifically, it is employed in a catalytic coupling reaction with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. This step is crucial for introducing a substituted phenyl ring onto the pyridine core of the target molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




